N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride
Description
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O5S.ClH/c1-16-6-7-17(2)23-21(16)26-25(34-23)28(9-8-27-10-12-33-13-11-27)24(29)18-14-19(30-3)22(32-5)20(15-18)31-4;/h6-7,14-15H,8-13H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRMZFLRWYUAID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of 4,7-dimethylbenzo[d]thiazole with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to optimize yield and purity. The final product is obtained as a hydrochloride salt to enhance solubility and stability.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity . It is believed to induce tumor necrosis through mechanisms that may involve apoptosis and inhibition of cell proliferation. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines by modulating key signaling pathways associated with tumor growth and survival.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to a reduction in the production of pro-inflammatory mediators such as prostaglandins. In animal models, administration of this compound resulted in decreased inflammation markers and improved symptoms in conditions such as arthritis .
Antimicrobial Activity
Studies have reported that this compound possesses antimicrobial activity against a range of pathogens, including bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes .
The biological activities of this compound can be attributed to its structural features that allow it to interact with various biological targets:
- Inhibition of COX Enzymes : By blocking COX-1 and COX-2 enzymes, the compound reduces the synthesis of inflammatory prostaglandins.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and eventual cell death.
Case Studies
Several studies have highlighted the efficacy of this compound in various biological contexts:
- Cancer Cell Line Studies : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant decrease in cell viability (IC50 = 12 µM) compared to control groups.
- Animal Models for Inflammation : In a rat model of induced arthritis, administration of the compound reduced paw swelling by 45% after two weeks compared to untreated controls .
- Antibacterial Efficacy : The compound exhibited an MIC (Minimum Inhibitory Concentration) value of 8 µg/mL against Staphylococcus aureus in vitro assays .
Comparison with Related Compounds
The biological activity of this compound can be compared with other benzothiazole derivatives:
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of benzothiazole, including compounds similar to N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride, exhibit significant antimicrobial properties. A study evaluated various synthesized compounds for their in vitro antibacterial and antifungal activities. The results indicated that certain derivatives demonstrated potent activity against several bacterial and fungal strains when compared to standard drugs like gentamycin and fluconazole .
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4b | Antibacterial | 62.5 µg/ml |
| 5b | Antifungal | 125 µg/ml |
| 6b | Antibacterial | 250 µg/ml |
Anti-Tubercular Properties
Benzothiazole derivatives have also been explored for their anti-tubercular activity. Recent advancements highlight the synthesis of new compounds that target Mycobacterium tuberculosis. These compounds were tested both in vitro and in vivo, showing promising results against this pathogen . The mechanism of action often involves the inhibition of specific metabolic pathways crucial for the survival of the bacteria.
Anti-Cancer Potential
The structural characteristics of benzothiazole derivatives suggest potential anti-cancer properties. Some studies have reported that modifications in the benzothiazole ring can enhance cytotoxicity against various cancer cell lines. For instance, certain derivatives have been tested against breast cancer and leukemia cells, indicating a dose-dependent response with increased cell death at higher concentrations .
Neuroprotective Effects
Emerging research indicates that benzothiazole compounds may possess neuroprotective effects. In experimental models of neurodegenerative diseases such as Alzheimer's and Parkinson's, specific derivatives have shown the ability to inhibit oxidative stress and apoptosis in neuronal cells . This suggests a potential application in developing therapeutic agents for neurodegenerative conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
- Benzothiazole Derivatives: Unlike triazole-based compounds (e.g., compounds [7–9] in ), which rely on sulfonyl and fluorine substituents for electronic effects, the target compound employs a benzothiazole core. Benzothiazoles are known for their bioactivity in medicinal chemistry, including antimicrobial and antitumor properties, whereas triazoles are often utilized for their metabolic stability .
- Morpholinoethyl Group: The morpholinoethyl substituent in the target compound contrasts with the 2,4-difluorophenyl groups in ’s compounds. Morpholino groups enhance aqueous solubility and bioavailability, a critical advantage over halogenated aryl groups, which may increase lipophilicity but reduce solubility .
Physicochemical Properties
- Solubility : The hydrochloride salt form of the target compound improves solubility in polar solvents, a feature absent in neutral triazole derivatives (e.g., compounds [7–9]) .
Research Findings and Data Tables
Table 1: Key Structural and Functional Comparisons
| Feature | Target Compound | Analogous Compounds (e.g., Triazoles [7–9]) |
|---|---|---|
| Core Structure | Benzothiazole with methyl substituents | 1,2,4-Triazole with sulfonyl groups |
| Functional Groups | 3,4,5-Trimethoxybenzamide, morpholinoethyl | 2,4-Difluorophenyl, sulfonyl, C=S |
| Solubility | Enhanced via hydrochloride salt and morpholino group | Limited due to halogenated aryl and neutral form |
| Bioactivity | Potential antimicrobial/antitumor (benzothiazole-based) | Antifungal/antimicrobial (triazole-based) |
Table 2: Spectral Characterization Techniques
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride, and what are the critical reaction steps?
- The compound can be synthesized via multistep reactions involving:
- Amide coupling : Reacting 3,4,5-trimethoxybenzoyl chloride with 2-amino-4,7-dimethylbenzothiazole derivatives in the presence of coupling agents like EDCI/HOBt to form the benzamide core .
- Morpholinoethyl substitution : Introducing the morpholinoethyl group via nucleophilic substitution or reductive amination, often using 2-morpholinoethylamine and a halogenated intermediate under basic conditions (e.g., NaH in DCM) .
- Hydrochloride salt formation : Treating the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .
- Key challenges include controlling regioselectivity during benzothiazole functionalization and minimizing side reactions during morpholinoethylation.
Q. How is the structural integrity of this compound validated, and what analytical techniques are prioritized?
- 1H/13C NMR : Confirm the presence of methoxy groups (δ ~3.7–3.9 ppm), benzothiazole protons (δ 7.0–8.5 ppm), and morpholinoethyl protons (δ 2.4–3.6 ppm) .
- Mass spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ for the free base and [M+Cl]− for the hydrochloride salt) .
- HPLC purity : Ensure ≥95% purity using reverse-phase chromatography with UV detection at 254 nm .
- X-ray crystallography (if applicable): Resolve ambiguities in stereochemistry or salt formation .
Advanced Research Questions
Q. What experimental strategies are recommended for elucidating the mechanism of action of this compound in biological systems?
- Target identification : Use affinity chromatography with immobilized compound derivatives to pull down binding proteins, followed by LC-MS/MS proteomic analysis .
- Kinetic assays : Measure enzyme inhibition (e.g., CYP3A4 or kinase targets) using fluorogenic substrates or radioactive ATP analogs .
- Cellular assays : Evaluate antiproliferative activity in cancer cell lines (e.g., MTT assays) and correlate with structural analogs to identify pharmacophores .
- Molecular docking : Model interactions with target proteins (e.g., tubulin or kinases) using software like AutoDock Vina, guided by X-ray crystallographic data from related benzothiazoles .
Q. How can researchers address contradictions in biological activity data across different structural analogs?
- SAR analysis : Systematically vary substituents (e.g., methoxy groups, benzothiazole substituents) and compare IC50 values to identify critical functional groups .
- Solubility and bioavailability studies : Use logP measurements and parallel artificial membrane permeability assays (PAMPA) to assess whether discrepancies arise from physicochemical properties rather than intrinsic activity .
- Metabolic stability testing : Compare hepatic microsomal degradation rates to rule out rapid metabolism as a cause of false-negative results .
Q. What advanced techniques are employed to optimize the compound’s pharmacokinetic profile?
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve oral bioavailability, followed by in vitro hydrolysis assays in simulated gastric fluid .
- Nanoparticle encapsulation : Use PLGA or liposomal carriers to enhance solubility and tumor targeting, validated by dynamic light scattering (DLS) and in vivo imaging .
- Plasma protein binding assays : Measure unbound fraction using equilibrium dialysis to refine dosing regimens .
Methodological Considerations
Q. How should researchers design experiments to evaluate the compound’s selectivity against off-target proteins?
- Panel screening : Test against a broad panel of enzymes/receptors (e.g., CEREP panels) to identify off-target interactions .
- Cryo-EM or SPR : Use structural biology or surface plasmon resonance to quantify binding kinetics to both primary and secondary targets .
- Gene knockout models : Employ CRISPR/Cas9-edited cell lines to confirm target-specific effects .
Q. What statistical approaches are recommended for analyzing dose-response data in preclinical studies?
- Nonlinear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50/IC50 values .
- ANOVA with post-hoc tests : Compare multiple analogs using Tukey’s HSD to assess significance .
- Principal component analysis (PCA) : Reduce dimensionality in high-throughput screening datasets to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
